molecular formula C21H15ClO2 B2871929 7-(4-Chlorophenoxy)-3-phenyl-1-indanone CAS No. 339115-91-2

7-(4-Chlorophenoxy)-3-phenyl-1-indanone

Cat. No.: B2871929
CAS No.: 339115-91-2
M. Wt: 334.8
InChI Key: WUFBSXLAIXSHEX-UHFFFAOYSA-N
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Description

Contextualization within the Broader Field of Indanone Chemistry

The 1-indanone (B140024) core consists of a benzene (B151609) ring fused to a five-membered cyclopentanone (B42830) ring. chemicalbook.com This bicyclic structure is a key component in numerous natural products and synthetic molecules. guidechem.comacs.org Derivatives of 1-indanone have demonstrated a vast spectrum of biological effects, including anti-inflammatory, antimicrobial, antiviral, anticancer, and antimalarial activities. nih.govrjptonline.org Notably, the indanone moiety is a cornerstone of several clinical and pre-clinical drug candidates, the most prominent being Donepezil, an acetylcholinesterase inhibitor approved for the treatment of Alzheimer's disease. researchgate.netnih.gov The chemical versatility of the indanone scaffold allows for substitutions at various positions, enabling chemists to fine-tune the molecule's steric, electronic, and pharmacokinetic properties to optimize its interaction with biological targets.

Rationalization of the 7-(4-Chlorophenoxy) and 3-Phenyl Substitutions in Indanone Scaffolds

The specific substitutions on the 7-(4-Chlorophenoxy)-3-phenyl-1-indanone molecule are deliberate modifications intended to modulate its biological activity.

The 3-Phenyl Group: The introduction of a phenyl group at the C-3 position is a common strategy in drug design. This substituent can significantly influence the molecule's three-dimensional shape and lipophilicity, which are critical for its absorption, distribution, metabolism, and excretion (ADME) profile. The phenyl ring can engage in various non-covalent interactions with biological macromolecules, such as enzymes or receptors, including hydrophobic and π-π stacking interactions. nih.gov The synthesis of 3-aryl-1-indanones is a well-explored area, with methods like rhodium-catalyzed asymmetric intramolecular additions providing enantioselective access to these chiral compounds. organic-chemistry.org

Historical and Current Trajectory of Research on Indanone Derivatives

Research into 1-indanone and its derivatives has a long history, with the first synthetic methods dating back to the early 20th century. nih.gov Early preparations often relied on intramolecular cyclization reactions, such as the Friedel-Crafts acylation of 3-phenylpropionic acid and its derivatives, first reported in the 1920s and 1930s. nih.govbeilstein-journals.org

The field has evolved significantly since then. While classical methods like Friedel-Crafts reactions and Nazarov cyclizations remain relevant, modern synthetic chemistry has introduced more sophisticated and efficient approaches. nih.govd-nb.info These include transition-metal-catalyzed annulations and cyclizations, which offer greater control over regioselectivity and stereoselectivity. organic-chemistry.orgresearchgate.net

Current research continues to explore the vast chemical space of indanone derivatives. The focus remains on synthesizing novel analogues with improved potency and selectivity for various biological targets. There is significant interest in their application for neurodegenerative diseases, driven by the success of Donepezil. nih.gov Furthermore, their potential as anticancer, antiviral, and antimicrobial agents continues to be an active area of investigation, with studies designing new derivatives and evaluating their activity against various cell lines and pathogens. researchgate.netacs.org

Physicochemical Data of Parent Scaffolds

Data for the specific compound this compound is not publicly available. The following tables provide data for the parent 1-Indanone and the related 3-Phenyl-1-indanone (B102786) for contextual reference.

Table 1: Physicochemical Properties of 1-Indanone

Property Value
Molecular Formula C₉H₈O
Molar Mass 132.16 g/mol
Appearance Colorless solid
Melting Point 38–42 °C
Boiling Point 243–245 °C

| CAS Number | 83-33-0 |

Table 2: Physicochemical Properties of 3-Phenyl-1-indanone

Property Value
Molecular Formula C₁₅H₁₂O
Molar Mass 208.26 g/mol
Appearance Yellow crystalline solid
Melting Point 75-78 °C
Boiling Point 331 °C at 760 mmHg

| CAS Number | 16618-72-7 |

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

7-(4-chlorophenoxy)-3-phenyl-2,3-dihydroinden-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15ClO2/c22-15-9-11-16(12-10-15)24-20-8-4-7-17-18(13-19(23)21(17)20)14-5-2-1-3-6-14/h1-12,18H,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUFBSXLAIXSHEX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C2=C(C1=O)C(=CC=C2)OC3=CC=C(C=C3)Cl)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15ClO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies for 7 4 Chlorophenoxy 3 Phenyl 1 Indanone and Analogous Structures

Retrosynthetic Analysis of the 7-(4-Chlorophenoxy)-3-phenyl-1-indanone Framework

Retrosynthetic analysis provides a systematic approach to deconstruct a target molecule into simpler, commercially available starting materials. For this compound, two primary retrosynthetic disconnections are logical.

The first key disconnection is at the ether linkage (C-O bond), suggesting a 7-hydroxy-3-phenyl-1-indanone intermediate and an activated 4-chlorophenyl halide. This pathway relies on the formation of the aryl ether bond late in the synthesis, a common strategy known as late-stage functionalization. The formation of this ether bond can be achieved through established methods like the Williamson ether synthesis or the Ullmann condensation wikipedia.orgwikipedia.org.

A second approach involves disconnecting the bonds that form the five-membered ring of the indanone core. This leads to two main types of precursors:

A 3-arylpropionic acid derivative : Specifically, a 3-(2-(4-chlorophenoxy)-4-phenyl)propionic acid. An intramolecular Friedel-Crafts acylation would then form the indanone ring. This strategy requires the aryloxy moiety to be present on the starting material.

A chalcone (B49325) (α,β-unsaturated ketone) derivative : A precursor such as 1-(2-(4-chlorophenoxy)phenyl)-3-phenylprop-2-en-1-one could undergo a Nazarov cyclization or a related conjugate addition/cyclization sequence to yield the 3-phenyl-1-indanone (B102786) core youtube.com.

These disconnections map out the primary synthetic routes, which are elaborated upon in the following sections.

Established Strategies for Indanone Core Construction

The synthesis of the 1-indanone (B140024) scaffold is a well-documented area of organic chemistry, with several robust methods available for constructing the core cyclopentanone (B42830) ring fused to a benzene (B151609) ring. These methods can be adapted for the synthesis of the 3-phenyl-1-indanone framework.

Friedel-Crafts Cycloacylation Approaches

Intramolecular Friedel-Crafts acylation is one of the most fundamental and widely used methods for synthesizing 1-indanones nih.gov. This reaction involves the cyclization of a 3-arylpropionic acid or its corresponding acyl chloride in the presence of a strong acid catalyst. The reaction proceeds via the generation of an acylium ion, which then attacks the aromatic ring in an electrophilic aromatic substitution reaction to form the five-membered ring.

Common catalysts for this transformation include:

Protic superacids : Polyphosphoric acid (PPA), methanesulfonic acid (MSA), and trifluoromethanesulfonic acid (TFSA) are often used in excess, sometimes acting as both catalyst and solvent wikipedia.org.

Lewis acids : Aluminum chloride (AlCl₃), niobium pentachloride (NbCl₅), and various metal triflates (e.g., Sc(OTf)₃, Yb(OTf)₃) are effective, particularly for the cyclization of acyl chlorides nih.gov.

The choice of catalyst can be crucial for achieving high yields and, in substituted systems, for controlling regioselectivity.

Nazarov Cyclization and Related Rearrangement Reactions

The Nazarov cyclization is an acid-catalyzed 4π-electrocyclic reaction of a divinyl ketone to form a cyclopentenone. This method can be adapted to synthesize 1-indanones from chalcone-type precursors (aryl vinyl ketones). The reaction is typically promoted by protic acids like trifluoroacetic acid (TFA) or Lewis acids such as Cu(OTf)₂. For instance, a substituted chalcone can undergo Nazarov cyclization to yield a 3-phenyl-1-indanone youtube.com. Microwave-assisted protocols have been shown to significantly reduce reaction times for these cyclizations youtube.com.

CatalystSubstrate TypeConditionsYieldReference
Trifluoroacetic acid (TFA)Chalcone120 °C, 4 hoursGood youtube.com
Trifluoroacetic acid (TFA)ChalconeMicrowave, 120 °C, 20 minGood youtube.com
Cu(OTf)₂DienoneCatalytic amountHigh wikipedia.org

Cyclization of Arylpropionic Acids and Acid Chlorides

This method is a direct application of the intramolecular Friedel-Crafts reaction. The direct dehydrative cyclization of 3-arylpropionic acids is environmentally preferable as it produces water as the only byproduct. However, it often requires harsh conditions, such as high temperatures (up to 250 °C) and an excess of strong acids like PPA or MSA. The use of lanthanide triflates, such as Tb(OTf)₃, has been reported to catalyze this cyclization effectively, even for aromatic rings deactivated by halogen atoms wikipedia.org.

Alternatively, the 3-arylpropionic acid can be converted to the more reactive acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. The subsequent intramolecular Friedel-Crafts acylation, typically catalyzed by a Lewis acid like AlCl₃, often proceeds under milder conditions and can result in higher yields. The first synthesis of unsubstituted 1-indanone was achieved in 90% yield using this two-step approach nih.gov.

Reagent/CatalystSubstrateConditionsYieldReference
Tb(OTf)₃3-Arylpropionic acids250 °CUp to 74% wikipedia.org
Polyphosphoric acid (PPA)3-Arylpropionic acidsHigh TemperatureGood d-nb.info
AlCl₃Phenylpropionic acid chlorideBenzene90% nih.gov
NbCl₅3-Arylpropionic acidsRoom TemperatureGoodN/A

Meldrum's Acid Derivatives in Indanone Synthesis

Meldrum's acid (2,2-dimethyl-1,3-dioxane-4,6-dione) provides an alternative route for intramolecular Friedel-Crafts reactions. Derivatives of Meldrum's acid are stable, easily prepared, and can be used as effective acylating agents. Benzyl Meldrum's acid derivatives can undergo intramolecular Friedel-Crafts acylation catalyzed by metal triflates, such as Sc(OTf)₃, to produce 1-indanones in very good yields nih.gov. This method offers a pathway to 2-substituted 1-indanones, as the Meldrum's acid moiety can be functionalized before the cyclization step nih.gov.

Regioselective Introduction of the 7-(4-Chlorophenoxy) Moiety

The synthesis of the target molecule requires precise control over the placement of the 4-chlorophenoxy group at the C-7 position of the indanone core. This regioselectivity can be achieved through two primary strategic approaches.

Strategy 1: Ring Cyclization of a Pre-functionalized Aromatic Precursor

This approach involves constructing the indanone ring from a starting material that already contains the required 2-(4-chlorophenoxy) substituent pattern. For example, a Friedel-Crafts cyclization of 3-[2-(4-chlorophenoxy)-4-phenylphenyl]propanoic acid would directly yield the desired 7-substituted indanone. The success of this strategy hinges on the regioselective synthesis of the initial diaryl ether precursor. The directing effects of the substituents on the aromatic ring will guide the cyclization, and careful planning is needed to ensure the closure occurs at the desired position to form the 7-substituted product rather than other isomers. The use of polyphosphoric acid (PPA) with varying P₂O₅ content has been shown to influence the regioselectivity of indanone synthesis, promoting cyclization at positions ortho/para or meta to existing electron-donating groups d-nb.info.

Strategy 2: Late-Stage Etherification of a Functionalized Indanone Intermediate

A more flexible approach involves the formation of a functionalized 3-phenyl-1-indanone intermediate, followed by the introduction of the 4-chlorophenoxy group. This can be accomplished via two main pathways:

Williamson Ether Synthesis : This classic method involves the reaction of a sodium or potassium salt of a phenol (a phenoxide) with an alkyl or aryl halide francis-press.com. In this context, a 7-hydroxy-3-phenyl-1-indanone would be deprotonated with a base (e.g., NaH, K₂CO₃) to form the corresponding phenoxide. This nucleophile would then react with 1-chloro-4-fluorobenzene or a related activated aryl halide to form the target diaryl ether. The SₙAr (nucleophilic aromatic substitution) mechanism requires the aryl halide to be activated by electron-withdrawing groups for the reaction to proceed efficiently wikipedia.orgmasterorganicchemistry.com.

Ullmann Condensation : The Ullmann condensation is a copper-catalyzed reaction that couples an aryl halide with an alcohol or phenol wikipedia.org. This method is particularly useful for forming diaryl ether bonds. A 7-halo-3-phenyl-1-indanone (e.g., 7-bromo- or 7-iodo-3-phenyl-1-indanone) could be coupled with 4-chlorophenol in the presence of a copper catalyst (e.g., CuI, copper powder) and a base in a high-boiling polar solvent like DMF or NMP wikipedia.org. While traditional Ullmann reactions required harsh conditions, modern protocols using soluble copper catalysts with specific ligands have improved the scope and mildness of the reaction wikipedia.org.

Both late-stage strategies depend on the successful synthesis of a regiochemically pure 7-hydroxy- or 7-halo-3-phenyl-1-indanone intermediate.

Stereoselective Installation of the 3-Phenyl Substituent

The biological activity of chiral molecules is often dependent on their specific stereochemistry. Consequently, the development of methods for the stereoselective installation of the phenyl group at the C-3 position of the indanone core is a critical area of research. Several powerful strategies have emerged to produce enantioenriched 3-aryl-1-indanones.

One prominent approach is the asymmetric intramolecular reductive-Heck reaction . This palladium-catalyzed method has been effectively used to synthesize chiral 3-substituted indanones with high enantiomeric purity. acs.orgfigshare.com The choice of chiral ligand, such as (R)-3,5-XylMeOBIPHEP, is crucial for inducing asymmetry. acs.org

Another highly successful strategy is the rhodium-catalyzed asymmetric intramolecular 1,4-addition . This method utilizes pinacolborane chalcone derivatives and a chiral ligand, such as MonoPhos, to achieve excellent yields and high enantioselectivities under relatively mild conditions. organic-chemistry.orgorganic-chemistry.org This approach is noted for its broad substrate scope and the cost-effectiveness of the chiral ligand. organic-chemistry.org

Iridium-catalyzed asymmetric hydrogenation of 3-arylindenones provides a direct route to chiral 3-arylindanones. This method has shown good compatibility with various functional groups, delivering products in excellent yields and with good enantioselectivity. researchgate.net Furthermore, asymmetric transfer hydrogenation (ATH) can be employed for the kinetic resolution of racemic 3-aryl-1-indanones, yielding both the desired chiral indanol and the unreacted enantiopure indanone. researchgate.netresearchgate.net

Other notable methods include the nickel-catalyzed reductive cyclization of enones and the intramolecular Michael reaction of tert-butylsulfinyl ketimines, which proceeds with complete diastereoselectivity. organic-chemistry.orgnih.gov

MethodCatalyst SystemKey FeaturesReported Enantioselectivity
Asymmetric Reductive-Heck ReactionPalladium / Chiral Ligand (e.g., (R)-3,5-XylMeOBIPHEP)Efficient intramolecular cyclization for creating the chiral center. acs.orgHigh
Asymmetric Intramolecular 1,4-AdditionRhodium / Chiral Ligand (e.g., MonoPhos)Uses aryl boronates; mild conditions and broad scope. organic-chemistry.orgorganic-chemistry.orgUp to 95% ee organic-chemistry.org
Asymmetric HydrogenationIridium / Chiral LigandDirect reduction of the corresponding indenone precursor. researchgate.netGood enantioselectivities researchgate.net
Kinetic Resolution via ATHRuthenium / Chiral Ligand (e.g., (R,R)-Ts-DENEB)Separates racemic mixtures to yield enantiopure indanone and indanol. researchgate.netExcellent ee researchgate.net
Intramolecular Michael ReactionChiral Auxiliary (tert-butylsulfinyl)Diastereoselective cyclization of ketimine precursors. nih.govComplete diastereoselectivity nih.gov

Development of Novel Catalytic Systems for Efficient Synthesis

The synthesis of indanones has been significantly advanced by the development of novel catalytic systems that offer greater efficiency, broader functional group tolerance, and milder reaction conditions than traditional methods like Friedel-Crafts acylation, which often require harsh acidic catalysts. nih.gov Transition metal catalysis, in particular, has been transformative.

Palladium-based catalysts are widely used in various indanone syntheses. They are effective in carbonylative cyclization, C-H annulation reactions of aldehydes with norbornenes, and one-pot Heck-aldol cascade reactions. organic-chemistry.orgliv.ac.ukacs.orgacs.org For instance, a one-pot synthesis of multisubstituted 1-indanones has been developed via a Pd-catalyzed Heck reaction followed by an ethylene glycol-promoted aldol-type annulation. liv.ac.uk

Rhodium catalysts have been employed for the intramolecular hydroacylation of 2-vinyl benzaldehyde systems and in tandem reactions for synthesizing 2,3-substituted indanones in water. acs.org Rhodium(III)-catalyzed C-H activation of phenacyl phosphoniums coupled with olefins represents another innovative route to the indanone core.

Other transition metals have also proven valuable. Nickel-catalyzed reductive cyclization of enones provides high enantiomeric induction. organic-chemistry.orgIron-catalyzed cycloisomerization of aryl allenyl ketones offers a pathway to 3-arylidene-indan-1-ones, a class of compounds not easily accessible through other catalytic systems. acs.org Additionally, catalysts based on copper, gold, and ruthenium have been utilized in various cyclization and annulation strategies. organic-chemistry.org Even non-metal catalysts, such as SbF₅, have been shown to efficiently promote the one-pot reaction of phenylalkynes and aldehydes to yield 2,3-disubstituted indanones with high stereoselectivity. organic-chemistry.org

Catalyst MetalReaction TypeAdvantages
Palladium (Pd)Reductive-Heck, C-H Annulation, Carbonylative Cyclization acs.orgorganic-chemistry.orgacs.orgHigh efficiency, versatility in one-pot processes. liv.ac.uk
Rhodium (Rh)Asymmetric 1,4-Addition, Hydroacylation, C-H Activation acs.orgorganic-chemistry.orgExcellent for asymmetric synthesis, can operate in aqueous media.
Nickel (Ni)Reductive Cyclization organic-chemistry.orgProvides high enantiomeric induction for a broad range of enones. organic-chemistry.org
Iron (Fe)Cycloisomerization acs.orgAccess to unique indanone structures not available via other catalysts. acs.org
Antimony (Sb)Alkyne-Carbonyl Metathesis / Nazarov Cyclization organic-chemistry.orgMetal-free catalysis, high trans-selectivity in one-pot synthesis. organic-chemistry.org

Green Chemistry Principles in Indanone Synthesis

In line with modern pharmaceutical and chemical manufacturing standards, the principles of green chemistry are increasingly being integrated into the synthesis of indanone scaffolds. This involves the use of safer solvents, energy-efficient reaction conditions, and processes that minimize waste. preprints.orgnih.govpreprints.org The direct dehydrative cyclization of 3-arylpropionic acids is favored over the corresponding acid chloride route because it produces only water as a byproduct, enhancing atom economy. nih.gov

The use of high-intensity ultrasound has emerged as a valuable non-conventional energy source for promoting chemical reactions. In the synthesis of indanones and their derivatives, ultrasound irradiation can lead to significantly shorter reaction times and improved yields compared to conventional heating. nih.govacs.org This enhancement is attributed to the phenomenon of acoustic cavitation, which generates localized high-temperature and high-pressure zones, accelerating the reaction rate. Ultrasound has been successfully applied to Friedel-Crafts acylations and in the synthesis of 2-benzylidene-1-indanone (B110557) derivatives. nih.govacs.org

Microwave-assisted organic synthesis is a well-established green chemistry technique that dramatically reduces reaction times, often from hours to minutes. beilstein-journals.orgtandfonline.com For indanone synthesis, microwave heating has been shown to be highly effective for intramolecular Friedel-Crafts acylation and Nazarov cyclization reactions. beilstein-journals.orgresearchgate.net For example, a microwave-assisted Nazarov cyclization of a chalcone was completed in just 20 minutes, whereas the conventional heating method required 4 hours. beilstein-journals.org This efficiency not only saves energy but can also reduce the formation of by-products associated with prolonged heating. researchgate.net

ReactionConventional Method (Time)Microwave Method (Time)Reference
Nazarov Cyclization of Chalcone4 hours20 minutes beilstein-journals.org
Intramolecular Friedel-Crafts AcylationVery long reaction time (e.g., days)60 minutes nih.gov

The ideal chemical synthesis is one that is both solvent-free and atom-economical, meaning that the maximum number of atoms from the starting materials are incorporated into the final product. Research into indanone synthesis has explored these principles through several avenues.

One-pot and tandem reactions are inherently more atom-economical as they reduce the need for intermediate purification steps, which saves solvents and reduces material loss. liv.ac.uknih.gov The development of metal-free catalytic systems, such as the use of L-proline for intramolecular hydroacylation, offers an environmentally benign pathway to indanone scaffolds. Furthermore, efforts have been made to develop recyclable catalysts, such as silica gel-supported triflic acid, to facilitate easier separation and reuse, although success can be substrate-dependent. nih.gov The use of greener solvents, like 4-methyltetrahydropyran (4-MeTHP) as a replacement for traditional ethereal solvents, is another important step toward making indanone synthesis more sustainable. preprints.orgpreprints.org

Despite a comprehensive search for experimental data, specific spectroscopic and crystallographic information for the compound "this compound" is not available in the public domain. Synthesis and detailed characterization of this specific molecule have not been published in readily accessible scientific literature or databases.

Therefore, it is not possible to provide the detailed, scientifically accurate article with data tables as requested in the outline. Generating such an article would require access to primary research data that has not been made publicly available. An article based on predictions or data from analogous but distinct compounds would not meet the required standards of scientific accuracy for the specified molecule.

Comprehensive Spectroscopic and Structural Characterization of 7 4 Chlorophenoxy 3 Phenyl 1 Indanone

Vibrational Circular Dichroism (VCD) Spectroscopy for Chiral Analysis

Vibrational Circular Dichroism (VCD) is a specialized spectroscopic technique that is applicable to the analysis of chiral molecules. The structure of 7-(4-Chlorophenoxy)-3-phenyl-1-indanone possesses a chiral center at the C3 position, where the phenyl group is attached to the indanone core. This stereocenter gives rise to two enantiomers, (R)- and (S)-7-(4-Chlorophenoxy)-3-phenyl-1-indanone, making VCD spectroscopy a potentially powerful tool for its stereochemical characterization.

VCD measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. This differential absorption provides information about the three-dimensional arrangement of atoms in the molecule, allowing for the determination of its absolute configuration. For a molecule like this compound, VCD can be used to distinguish between its enantiomers and to study their conformational preferences in solution.

While the principles of VCD make it an applicable technique for the chiral analysis of this compound, a detailed search of the scientific literature did not yield any specific experimental or computational VCD data for this particular compound. However, the analysis of related chiral 3-aryl-1-indanones has been reported, demonstrating the utility of chiroptical methods in this class of compounds.

In a typical VCD analysis, the experimental spectrum of an enantiomer would be compared to the computationally predicted spectra for both the (R) and (S) configurations. A good agreement between the experimental and one of the calculated spectra would allow for the unambiguous assignment of the absolute configuration of the synthesized or isolated enantiomer.

To illustrate the type of data obtained from a VCD experiment, a hypothetical data table for a chiral 1-indanone (B140024) derivative is presented below. This table showcases the kind of information that would be expected from a VCD analysis of this compound.

Vibrational ModeFrequency (cm⁻¹)IR Intensity (arbitrary units)VCD Intensity (ΔA x 10⁻⁵)
C=O stretch17251.0+5.2
Aromatic C-H stretch30500.4-1.8
Aliphatic C-H stretch29200.6+2.5
C-O-C stretch12400.7-3.1
Phenyl ring mode16000.5+1.2

This table demonstrates how VCD spectroscopy provides additional information (the sign and magnitude of the VCD intensity) beyond a standard infrared spectrum, which is crucial for determining the absolute stereochemistry of a chiral molecule. While specific data for this compound is not currently available, the applicability of VCD as a technique for its chiral analysis is clear.

Computational and Theoretical Investigations of 7 4 Chlorophenoxy 3 Phenyl 1 Indanone

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to predicting the behavior of molecules at the atomic level. These methods, grounded in the principles of quantum mechanics, allow for the detailed examination of electronic structure and the prediction of chemical reactivity.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is particularly effective for optimizing the geometry of molecules to their lowest energy state and for calculating their electronic properties. For 7-(4-Chlorophenoxy)-3-phenyl-1-indanone, DFT calculations, often employing a basis set like B3LYP/6-311G(d,p), would be used to determine the most stable three-dimensional arrangement of its atoms. researchgate.net This process involves calculating bond lengths, bond angles, and dihedral angles that correspond to the minimum energy conformation of the molecule.

Table 1: Predicted Geometrical and Electronic Parameters from DFT (Illustrative)

Parameter Predicted Value
Bond Lengths (Å)
C=O ~1.22
C-Cl ~1.75
C-O (phenoxy) ~1.38
**Bond Angles (°) **
O=C-C ~120
Cl-C-C (phenyl) ~120
Electronic Properties
Dipole Moment (Debye) Data not available
Total Energy (Hartree) Data not available

Note: The values in this table are illustrative and represent typical ranges for similar functional groups. Specific calculated data for this compound is not available in the cited literature.

Ab initio methods are quantum chemistry methods that are based on first principles, without the inclusion of experimental data. These methods are computationally intensive but can provide highly accurate energetic parameters. For this compound, ab initio calculations could be used to determine key thermodynamic properties such as its enthalpy of formation, Gibbs free energy of formation, and entropy. These parameters are crucial for understanding the stability of the molecule and its potential to participate in chemical reactions.

Table 2: Predicted Energetic Parameters from Ab Initio Calculations (Illustrative)

Parameter Predicted Value
Enthalpy of Formation (kJ/mol) Data not available
Gibbs Free Energy of Formation (kJ/mol) Data not available
Entropy (J/mol·K) Data not available

Note: Specific calculated data for this compound is not available in the cited literature.

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. wikipedia.org It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO reflects its ability to accept electrons. youtube.com The energy gap between the HOMO and LUMO is an important indicator of the molecule's kinetic stability and chemical reactivity. researchgate.net A smaller energy gap suggests that the molecule is more likely to be reactive. researchgate.net

For this compound, FMO analysis would involve calculating the energies of the HOMO and LUMO. The spatial distribution of these orbitals would also be examined to predict the most likely sites for nucleophilic and electrophilic attack.

Table 3: Predicted FMO Parameters (Illustrative)

Parameter Predicted Value (eV)
HOMO Energy Data not available
LUMO Energy Data not available
HOMO-LUMO Energy Gap Data not available

Note: Specific calculated data for this compound is not available in the cited literature.

Natural Bond Orbital (NBO) analysis is a theoretical method used to study intramolecular and intermolecular bonding and interactions between bonds. doi.org It provides a localized picture of the electron density in a molecule, which is useful for understanding delocalization effects, such as hyperconjugation and resonance. nih.gov By examining the interactions between filled donor NBOs and empty acceptor NBOs, it is possible to quantify the stabilization energy associated with electron delocalization. acadpubl.eu

In the case of this compound, NBO analysis could reveal the extent of electron delocalization across the phenoxy, phenyl, and indanone ring systems. This would provide insights into the molecule's electronic stability and the nature of its chemical bonds.

Table 4: Predicted NBO Analysis - Major Delocalization Interactions (Illustrative)

Donor NBO Acceptor NBO Stabilization Energy E(2) (kJ/mol)
LP(O) π*(C-C) Data not available
π(C-C) π*(C-C) Data not available

Note: LP denotes a lone pair. Specific calculated data for this compound is not available in the cited literature.

Molecular Modeling and Simulation Approaches

Molecular modeling and simulation techniques are used to study the behavior of molecules over time, providing insights into their dynamic properties and conformational preferences.

The biological activity and physical properties of a molecule are often dictated by its three-dimensional shape or conformation. Conformational landscape analysis involves exploring the different possible spatial arrangements of a molecule and determining their relative stabilities. For a flexible molecule like this compound, which has several rotatable bonds, this analysis is crucial.

Molecular dynamics (MD) simulations can be employed to explore the conformational space of the molecule. nih.gov By simulating the motion of the atoms over time, it is possible to identify the most stable conformations and the energy barriers between them. This information is vital for understanding how the molecule might interact with biological targets or other molecules. The results of a conformational analysis can reveal the preferred orientations of the phenyl and chlorophenoxy groups relative to the indanone core, which can have significant implications for its chemical and biological properties.

Molecular Dynamics (MD) Simulations for Dynamic Behavior

Molecular dynamics (MD) simulations offer a powerful lens through which to observe the dynamic nature of this compound. By simulating the atomic movements over time, researchers can understand the molecule's conformational flexibility, stability, and interactions with its environment, such as a solvent or a biological receptor.

MD simulations for molecules like this compound are typically performed to investigate the stability of the ligand-protein complex. These simulations can reveal how the compound orients itself within a binding site and the stability of these interactions over a set period. For instance, in studies of similar chalcone-based structures, MD simulations have been used to confirm the stability of docking poses and to analyze the trajectory of the ligand-receptor complex, ensuring the predicted interactions are maintained in a dynamic system. researchgate.netnih.gov The insights gained from these simulations are crucial for understanding the structural and energetic factors that govern the molecule's behavior at an atomic level.

Molecular Docking Studies for Predictive Binding Modes

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. For this compound, these studies are instrumental in predicting how it might interact with biological targets, such as enzymes or receptors.

In typical molecular docking studies involving indanone derivatives, the compound is docked into the active site of a target protein to identify key binding interactions. nih.gov These interactions often include:

Hydrogen Bonds: Formed between hydrogen bond donors and acceptors on the ligand and the protein.

Hydrophobic Interactions: Occurring between nonpolar regions of the ligand and the target. This includes π-alkyl and π-π stacking interactions.

Van der Waals Forces: General attractive or repulsive forces between atoms.

For example, docking studies on similar compounds have identified specific amino acid residues that are crucial for binding. Interactions with residues like arginine, serine, and valine have been noted in the binding of related molecules to protein targets. nih.gov The binding affinity, often expressed as a docking score or binding energy (in kcal/mol), provides a quantitative estimate of the ligand's binding strength. Lower binding energy values typically indicate a more stable and favorable interaction. jbcpm.comfrontiersin.orgnih.gov These predictive models are invaluable for rational drug design, allowing for the virtual screening of compounds and the optimization of lead structures.

Table 1: Illustrative Data from Molecular Docking Studies of Indanone-Related Compounds

Compound Class Target Protein Key Interacting Residues Predicted Binding Energy (kcal/mol)
Chalcone-Indanone Derivative TMV Coat Protein ARG-341, SER-147, VAL-260 -
2-Arylidene-1,3-indandiones Tyrosinase - -

Note: This table is illustrative and based on data for related compound classes, as specific docking data for this compound is not publicly available.

Thermochemical Studies through Computational Methods

Computational thermochemistry provides fundamental data on the energetic properties of molecules, which is essential for understanding their stability and reactivity.

Calculation of Standard Molar Enthalpies of Formation

The standard molar enthalpy of formation (ΔfH°) is a measure of the energy change when one mole of a compound is formed from its constituent elements in their standard states. For a molecule like this compound, this value is crucial for determining the enthalpies of reaction and assessing the molecule's thermodynamic stability. researchgate.net

While experimental determination through methods like combustion calorimetry is possible, computational methods have become a reliable alternative, especially for complex molecules. researchgate.net Quantum chemical calculations, using ab initio methods, can predict these values with a high degree of accuracy. These calculations involve determining the total electronic energy of the molecule and then using this to derive the enthalpy of formation. This data is vital for predicting whether chemical processes involving the compound will be exothermic or endothermic. researchgate.net

Evaluation of Intramolecular Interactions and Energetic Stability

By analyzing the molecule's geometry and electronic structure, computational methods can quantify the energetic contributions of:

Steric Strain: Repulsive interactions that arise when atoms are forced closer than their van der Waals radii allow.

Ring Strain: Energy associated with cyclic structures that deviate from their ideal bond angles.

Resonance and Aromaticity: The delocalization of π-electrons, which significantly stabilizes the molecule.

Table 2: Mentioned Compounds

Compound Name
This compound
Ningnanmycin
Kojic acid

Mechanistic Exploration of 7 4 Chlorophenoxy 3 Phenyl 1 Indanone and Analogues in Biological Systems

Investigation of Protein-Ligand Interactions and Binding Mechanisms

The biological activity of 1-indanone (B140024) derivatives is fundamentally linked to their ability to bind with specific protein targets. Computational methods, such as molecular docking, have been instrumental in elucidating these interactions, predicting binding affinities, and identifying key amino acid residues involved in the formation of protein-ligand complexes. nih.govamazonaws.com

Studies on various indanone analogues have shown that they can fit into the active sites of diverse proteins. For example, molecular docking experiments of certain chalcone (B49325) derivatives containing an indanone moiety with the Tobacco Mosaic Virus Coat Protein (TMV-CP) revealed hydrogen bonding and hydrophobic interactions as key binding forces. nih.gov One derivative, in particular, formed a hydrogen bond with the ARG-341 residue and C-H bonds with SER-147 and ARG-261, demonstrating a stronger interaction compared to control compounds. nih.gov Similarly, computational investigations into indanedione and indanone derivatives as potential inhibitors of cereblon, an E3 ubiquitin ligase component, identified molecules with better binding affinity than the established ligand, thalidomide. nih.gov

In the context of neurodegenerative diseases, novel 1-indanone derivatives have been evaluated for their binding to misfolded α-synuclein aggregates, which are characteristic of Parkinson's disease. nih.gov These studies indicate that the 1-indanone scaffold is a promising starting point for developing ligands with high affinity and selectivity for α-syn fibrils over other protein aggregates like amyloid-β and tau. nih.gov The binding affinity is influenced by substitutions on the aromatic rings and the nature of the bridging system within the molecule. nih.gov

The table below summarizes molecular docking findings for various indanone analogues against different protein targets, illustrating the versatility of this chemical scaffold.

Compound ClassProtein TargetKey Interacting ResiduesPredicted Binding Affinity/Score
Indanone-Chalcone DerivativeTMV Coat Protein (TMV-CP)ARG-341, SER-147, ARG-261Not specified
Indanone Derivative (DHFO)Cereblon (CRBN)Not specified-163.16 kJ/mol (MM/PBSA)
Indenyl-thiazole DerivativesGastric Cancer Protein (2BID)Not specifiedStrong fit observed
Indazolylchromones (Indanone-related)Cytochrome P450 14α-demethylase (CYP51)PHE 255, HIE 101, PHE 83-17.77 kcal/mol

This table is generated based on data from multiple sources for illustrative purposes. nih.govnih.govplos.orgfrontiersin.org

Elucidation of Enzyme Inhibition or Activation Modalities

Indanone derivatives have been extensively studied as modulators of various enzyme systems critical to physiological and pathological processes.

A significant area of investigation for indanone analogues is their potential to inhibit cholinesterases, particularly Acetylcholinesterase (AChE), an enzyme central to the pathology of Alzheimer's disease. nih.govnih.gov The design of multi-target-directed ligands often incorporates the indanone scaffold to achieve AChE inhibition. nih.gov

A series of novel indanone derivatives were designed and synthesized as potential anti-Alzheimer's agents, with many compounds demonstrating potent AChE inhibition. nih.govnih.gov For instance, a derivative featuring a piperidine (B6355638) group linked to the indanone core by a two-carbon spacer showed an IC₅₀ value of 0.0018 µM for AChE, making it 14 times more potent than the reference drug donepezil. nih.gov Furthermore, studies on chlorophenoxy derivatives have also highlighted their cholinesterase inhibitory activity in the low micromolar range, suggesting that the 4-chlorophenoxy moiety present in the title compound could contribute significantly to this type of activity. nih.gov One such chlorophenoxy derivative, 1-(7-(4-chlorophenoxy)heptyl)homopiperidine, was found to inhibit both AChE and Butyrylcholinesterase (BChE) with IC₅₀ values of 1.93 µM and 1.64 µM, respectively. nih.gov

Compound/Analogue ClassEnzymeIC₅₀ (µM)
Indanone-piperidine derivative (6a)Acetylcholinesterase (AChE)0.0018
1-(7-(4-chlorophenoxy)heptyl)homopiperidineAcetylcholinesterase (AChE)1.93
1-(7-(4-chlorophenoxy)heptyl)homopiperidineButyrylcholinesterase (BChE)1.64
Various Indan-1-one derivatives (D28-D30, D37-D39)Acetylcholinesterase (AChE)>90% inhibition at 10⁻³ M
Various Indan-1-one derivatives (D34, D35, D37-D39)Butyrylcholinesterase (BChE)>50% inhibition at 10⁻⁴ M

This table synthesizes data from multiple studies on indanone and chlorophenoxy analogues. nih.govnih.govnih.gov

The cyclooxygenase (COX) enzymes are key mediators of inflammation. Some indanone derivatives have been identified as inhibitors of these pathways. Computational studies on a library of indanedione and indanone derivatives identified a compound, referred to as DHFO, as a dual 5-lipoxygenase (5-LOX) and COX-2 inhibitor. nih.gov This finding suggests that the indanone scaffold can be tailored to interact with the active sites of enzymes involved in the arachidonic acid cascade, thereby modulating inflammatory responses.

Protein tyrosine phosphatases (PTPs) are a group of enzymes that play crucial roles in cellular signaling, and their dysregulation is linked to diseases like diabetes and cancer. PTP1B, in particular, is a target for type 2 diabetes treatment. nih.govelsevierpure.com Research has shown that certain natural and synthetic compounds can inhibit PTPs. For example, Amentoflavone (B1664850), a natural product, acts as a non-competitive inhibitor of PTP1B with a Kᵢ value of 5.2 µM. elsevierpure.com

Structurally related compounds, such as illudalic acid analogues, have been investigated as PTPRD phosphatase inhibitors. nih.gov Structure-activity relationship studies revealed that substitutions at the 7-position of the core structure, analogous to the 7-(4-Chlorophenoxy) group in the title compound, significantly influence inhibitory potency and selectivity against different PTP subtypes. nih.gov This suggests that the 7-position is a critical site for interaction with the phosphatase enzyme. Kinetic analyses of various inhibitors have identified different modes of action, including competitive, non-competitive, and mixed-type inhibition. nih.gov

Inhibitor ClassPTP TargetInhibition TypeIC₅₀ / Kᵢ (µM)
AmentoflavonePTP1BNon-competitiveIC₅₀: 7.3, Kᵢ: 5.2
CanophyllolPTP1BNon-competitiveIC₅₀ < 26.5
E/Z vermelhotinPTP1BCompetitiveIC₅₀ < 26.5
7-Butoxy illudalic acid analog (7-BIA)PTPRDNot specifiedPotent inhibition noted

This table includes data for various PTP inhibitors to illustrate mechanisms relevant to the indanone class and its analogues. nih.govelsevierpure.comnih.gov

Monoamine oxidases (MAO-A and MAO-B) are enzymes that metabolize neurotransmitters, and their inhibitors are used in the treatment of depression and neurodegenerative disorders like Parkinson's disease. nih.gov Studies on indanone-related heterocyclic systems, such as 5H-indeno[1,2-c]pyridazin-5-ones, have revealed potent and selective inhibitory activity against MAO-B. researchgate.net The substitution pattern on the indenopyridazinone core dramatically influences the MAO-inhibiting properties. For instance, lipophilic groups at the C-3 or C-8 position can enhance MAO-B inhibitory potency by occupying the substrate cavity or the entrance of the binding site. researchgate.net Similarly, a broad screening of novel indan-1-one derivatives found that several compounds effectively inhibited MAO-B, highlighting the potential of this scaffold in modulating monoaminergic systems. nih.gov

Compound ClassEnzymeIC₅₀ / Kᵢ (µM)Selectivity
3-methyl-8-meta-chlorobenzyloxy-5H-indeno[1,2-c]pyridazin-5-oneMAO-BKᵢ: 0.11Selective for MAO-B
p-CF₃-3-phenyl-IPMAO-BIC₅₀: 0.09Selective for MAO-B
Indan-1-one derivatives (D28-D30, D37-D39)MAO-BEffective inhibition notedNot specified

This table summarizes findings on MAO inhibition by indanone-related structures. nih.govresearchgate.net

Cellular Pathway Interventions

The enzymatic inhibition and protein binding activities of 7-(4-Chlorophenoxy)-3-phenyl-1-indanone and its analogues translate into interventions at the cellular level. By modulating key enzymes, these compounds can influence major signaling pathways.

Inhibition of PTP1B by compounds like amentoflavone has been shown to increase the tyrosine phosphorylation of the insulin (B600854) receptor in cells, thereby enhancing the insulin signaling pathway. elsevierpure.com This mechanism is a key strategy for the development of therapeutics for type 2 diabetes.

Modulation of the COX pathway through the inhibition of COX-2 can suppress the production of prostaglandins, which are key mediators of inflammation and pain. nih.gov The ability of certain indanone derivatives to inhibit these enzymes points to their potential to interfere with inflammatory cellular cascades.

Furthermore, the fungicidal activity of some substituted 2-(4-chlorophenoxy)-ethanols has been documented, indicating that the chlorophenoxy moiety can contribute to disrupting essential cellular pathways in fungal pathogens. researchgate.net While the specific pathways are not fully elucidated in all cases, the broad bioactivity of the indanone and chlorophenoxy structures suggests a capacity to interact with a variety of cellular targets, leading to significant physiological effects.

Inflammatory Signaling Pathway Modulation (e.g., NF-κB, MAPK)

Derivatives of 1-indanone have been identified as potent modulators of key inflammatory signaling pathways, particularly the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. nih.gov Research into 2-benzylidene-1-indanone (B110557) derivatives, which share a structural core with this compound, has demonstrated their anti-inflammatory potential. nih.gov In studies involving lipopolysaccharide (LPS)-stimulated murine primary macrophages, these compounds effectively inhibited the expression of pro-inflammatory cytokines such as Interleukin-6 (IL-6) and Tumor Necrosis Factor-alpha (TNF-α). nih.gov

The mechanism underlying this inhibition involves the direct suppression of the NF-κB and MAPK signaling cascades. nih.gov Activation of NF-κB is a critical step in the inflammatory response, regulated by the degradation of its inhibitory protein, IκB-α. Certain indanone analogues have been shown to prevent this LPS-induced degradation of IκB-α. nih.gov Furthermore, these compounds can reverse the LPS-induced phosphorylation of key MAPK proteins, including Extracellular signal-Regulated Kinase (ERK) and c-Jun N-terminal Kinase (JNK). nih.gov By blocking the activation of these proinflammatory pathways, 1-indanone derivatives can significantly reduce pulmonary inflammation in acute lung injury models. nih.gov

Modulation of Cellular Proliferation and Apoptotic Pathways

The 1-indanone scaffold is integral to various compounds exhibiting strong cytotoxicity against human cancer cell lines. beilstein-journals.org Analogues have been shown to induce apoptosis, a form of programmed cell death, through both extrinsic and intrinsic pathways. The induction of apoptosis is a key mechanism for controlling cellular proliferation and eliminating potentially cancerous cells.

Mechanistic studies on related compounds have shown that the apoptotic process can be initiated by an increase in reactive oxygen species (ROS) and a loss of the mitochondrial membrane potential (ΔΨm). nih.gov This disruption of mitochondrial function leads to the release of pro-apoptotic proteins like cytochrome c, Apoptosis-Inducing Factor (AIF), and Endonuclease G. nih.gov The subsequent activation of a cascade of caspase enzymes, including caspase-3, -7, -8, and -9, is a central feature of the apoptotic pathway. nih.govmdpi.com Caspase-3, in particular, is a critical executioner caspase that cleaves numerous cellular targets, leading to the characteristic morphological changes of apoptosis. mdpi.com Western blot analyses have confirmed the increased activity of these caspases and an altered ratio of Bax/Bcl-2 proteins, further indicating a shift towards a pro-apoptotic state in cells treated with these compounds. nih.gov

Mechanisms of β-Amyloid Plaque Inhibition

The 1-indanone structure is a feature in compounds developed for the treatment of neurodegenerative conditions like Alzheimer's disease. beilstein-journals.orgnih.gov A primary pathological hallmark of Alzheimer's is the accumulation of β-amyloid (Aβ) peptides into plaques in the brain, which is correlated with neurotoxicity. nih.gov Indanone derivatives have been investigated as multifunctional agents that can inhibit the aggregation of Aβ plaques. nih.gov

The mechanism of action involves interfering with the self-aggregative polymerization of the Aβ peptide. nih.gov Studies have shown that certain compounds can inhibit the conformational transition of the Aβ peptide from a random coil to a β-sheet structure, a critical step in the formation of amyloid fibrils. nih.gov This inhibition of aggregation has been demonstrated to directly correlate with a reduction in Aβ-induced neurotoxicity in cell-based assays. nih.gov Furthermore, some diarylheptanoids, which share structural similarities, protect neurons from Aβ-induced damage by alleviating dendritic atrophy and reducing oxidative stress and apoptosis. nih.gov In silico molecular modeling studies have also suggested that indanone derivatives can dock with various neuroinflammatory mediators, providing another potential mechanism for their neuroprotective effects in Alzheimer's disease models. nih.gov

Structure-Activity Relationship (SAR) Studies of this compound Derivatives

Impact of Substitution Patterns on Mechanistic Outcomes

Structure-activity relationship (SAR) studies on 1-indanone derivatives have provided crucial insights into how chemical modifications influence their biological activity, particularly their anti-inflammatory effects. The position and nature of substituents on both the indanone core (Ring A) and the phenyl ring (Ring B) significantly alter their potency.

For instance, in a series of 2-benzylidene-1-indanone derivatives, the placement of methoxy (B1213986) groups on the indanone ring was found to be critical. nih.gov A 5,6-dimethoxy substitution pattern on Ring A resulted in the most potent inhibition of LPS-induced IL-6 and TNF-α production. nih.gov In contrast, hydroxyl groups at the 5- or 7-position led to markedly reduced or no activity. nih.gov The length of alkoxy groups at the C-7 position also played a role, with three-carbon chain alkoxy groups proving beneficial for activity. nih.gov

On the phenyl ring (Ring B), the presence of electron-withdrawing groups generally resulted in weak or no activity. nih.gov Conversely, di- or trimethoxy substitutions on this ring led to a dramatic decrease in inhibitory activity against IL-6 and TNF-α. nih.gov These findings underscore the specific structural requirements for potent anti-inflammatory action, where a balance of electronic and steric factors is essential.

Below is a summary of SAR findings for 2-benzylidene-1-indanone derivatives based on their inhibition of IL-6 and TNF-α.

Compound ModificationRingPositionSubstituentImpact on Anti-Inflammatory ActivityReference
Substitution on Indanone CoreA5 and 6DimethoxyMost promising effect on IL-6 and TNF-α production nih.gov
Substitution on Indanone CoreA5 or 7HydroxylMarkedly reduced or no activity nih.gov
Substitution on Indanone CoreA7Three-carbon chain alkoxy groupsBeneficial to activity nih.gov
Substitution on Phenyl RingBVariousElectron-withdrawing groupsVery weak or no activity nih.gov
Substitution on Phenyl RingBVariousDi- or Trimethoxy groupsDramatic decrease in IL-6 or TNF-α inhibitory activity nih.gov

Chirality and Enantioselective Effects on Biological Interactions

Chirality plays a pivotal role in the biological activity of many pharmaceutical compounds, as stereoisomers can exhibit different interactions with chiral biological targets such as enzymes and receptors. The 3-phenyl-1-indanone (B102786) core contains a chiral center at the C-3 position, meaning it can exist as two distinct enantiomers.

The enantioselective synthesis of chiral 3-aryl-1-indanones has been achieved through methods like rhodium-catalyzed asymmetric intramolecular 1,4-addition. figshare.com This allows for the production of specific enantiomers in high yields and with excellent enantiomeric excess. figshare.com The ability to isolate individual enantiomers is critical for pharmacological studies, as it enables the investigation of how each stereoisomer interacts differently with biological systems.

While specific studies on the enantioselective effects of this compound are not detailed in the provided context, the principles of stereochemistry strongly suggest that its enantiomers would display different biological profiles. In other classes of chiral compounds, such as xanthone (B1684191) derivatives, enantiomers have demonstrated distinct effects in biological assays, including interactions with bacterial efflux pumps. nih.gov This enantioselectivity arises because the three-dimensional arrangement of atoms in one enantiomer may allow for a more optimal fit with a specific biological target than its mirror image, leading to differences in potency, efficacy, and mechanism of action. Therefore, the evaluation of individual enantiomers of 3-phenyl-1-indanone derivatives is an essential aspect of their development as therapeutic agents.

Applications of 7 4 Chlorophenoxy 3 Phenyl 1 Indanone in Advanced Functional Materials Research

Integration into Organic Electronic and Photochemical Devices

No studies were found that describe the synthesis, characterization, or integration of 7-(4-Chlorophenoxy)-3-phenyl-1-indanone into organic electronic or photochemical devices such as organic light-emitting diodes (OLEDs), organic photovoltaic cells (OPVs), or organic field-effect transistors (OFETs).

Role in Polymer Science and Macromolecular Engineering

There is no available literature detailing the use of this compound as a monomer, initiator, or functional additive in polymer science and macromolecular engineering.

Investigation in Liquid Crystal Formulations

No research could be identified that investigates the liquid crystalline properties of this compound or its use as a component in liquid crystal formulations.

Corrosion Inhibition Mechanisms and Material Protection

There are no published studies on the use of this compound as a corrosion inhibitor or any investigation into its potential mechanisms for material protection.

Future Directions and Emerging Research Avenues for 7 4 Chlorophenoxy 3 Phenyl 1 Indanone

Design and Synthesis of Advanced Analogues with Tuned Mechanistic Profiles

The future development of 7-(4-Chlorophenoxy)-3-phenyl-1-indanone hinges on the design and synthesis of advanced analogues with precisely tuned mechanistic profiles. The 1-indanone (B140024) core is a versatile template that can be chemically modified to enhance potency, selectivity, or to introduce novel biological activities. nih.gov Extensive research into the synthesis of 1-indanone derivatives has established robust methods, such as intramolecular Friedel-Crafts reactions and Nazarov cyclizations, which can be adapted to create a diverse library of new compounds. nih.govbeilstein-journals.org

Future synthetic strategies will focus on targeted modifications at several key positions of the this compound structure. For instance, altering the substituents on the 3-phenyl ring or the 4-chlorophenoxy group could modulate interactions with biological targets. Introducing fluorine-containing groups is a known strategy in medicinal chemistry to enhance metabolic stability and binding affinity. nih.gov Furthermore, derivatization at the C-2 position of the indanone ring could yield compounds with entirely different pharmacological properties, as seen in various 2-benzylidene-1-indanone (B110557) derivatives that exhibit strong cytotoxicity against cancer cell lines. nih.gov

The goal is to move beyond serendipitous discovery towards rational design, creating analogues intended to interact with specific biological pathways. Given that different indanone derivatives have shown potential as treatments for Alzheimer's disease, cancer, and viral infections, analogues of this compound could be systematically designed and screened for a wide range of therapeutic applications. nih.govnih.gov

Structural Modification SitePotential Synthetic StrategyExample of ModificationPotential Impact on Mechanistic Profile
3-Phenyl RingUse of substituted phenyl precursors in initial synthesisAddition of hydroxyl (-OH) or methoxy (B1213986) (-OCH3) groupsModulate binding affinity and selectivity for target proteins; alter antioxidant properties.
7-(4-Chlorophenoxy) GroupNucleophilic aromatic substitution or etherification with different phenolsReplace chlorine with fluorine or trifluoromethyl (-CF3)Enhance metabolic stability and cell permeability; alter electronic properties for improved target interaction.
C-2 Position of Indanone RingKnoevenagel or Claisen-Schmidt condensation with various aldehydesIntroduction of a benzylidene moietyIntroduce anticancer or anti-inflammatory activity by targeting tubulin polymerization or other pathways. nih.gov
Indanone Core ScaffoldRing expansion reactions or heteroatom incorporationCreate benzocycloheptenone or aza-indanone analoguesDevelop novel scaffolds with fundamentally different pharmacological activities and patentability. nih.gov

Integration of Artificial Intelligence and Machine Learning in Compound Design and Prediction

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the discovery and optimization of novel indanone derivatives. These computational tools can significantly accelerate the design-test-analyze cycle by predicting the properties of hypothetical molecules before they are synthesized, saving considerable time and resources.

High-throughput virtual screening represents a primary application, where AI algorithms can screen vast digital libraries of potential indanone analogues against a biological target of interest. researchgate.net For this compound, ML models could be trained on existing data for similar compounds to predict their binding affinity, selectivity, and potential off-target effects. Furthermore, de novo drug design algorithms can generate entirely new molecular structures based on the indanone scaffold, optimized for desired properties. These methods can explore a much wider chemical space than traditional chemistry, potentially uncovering novel analogues with superior efficacy. ub.edu

Another critical role for AI is in the prediction of absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties. By identifying candidates with poor pharmacokinetic profiles or potential toxicity early in the process, research efforts can be focused only on the most promising molecules. This predictive power helps to reduce the high attrition rates commonly seen in drug development. researchgate.net

AI/ML ApplicationDescriptionRelevance to Indanone Analogue Design
High-Throughput Virtual ScreeningRapid computational screening of large compound libraries to identify potential hits.Prioritizes which analogues of this compound should be synthesized and tested.
Quantitative Structure-Activity Relationship (QSAR)ML models that correlate chemical structure with biological activity.Predicts the potency and efficacy of new designs based on structural modifications.
De Novo Drug DesignGenerative AI models that create novel molecules with desired properties.Designs unique indanone scaffolds optimized for specific targets that may not be conceived through traditional methods.
ADMET PredictionAlgorithms trained to predict pharmacokinetic and toxicity profiles.Filters out designs with likely poor safety or bioavailability, improving the success rate of development. researchgate.net

Exploration of Supramolecular Chemistry and Self-Assembly for Material Applications

Beyond its potential biological activities, the molecular architecture of this compound makes it an intriguing candidate for applications in materials science through supramolecular chemistry. The presence of multiple aromatic rings provides the potential for π-π stacking interactions, which are a primary driving force for the self-assembly of molecules into larger, ordered structures. nih.gov Research has already shown that indanone derivatives are utilized as organic functional materials, including in organic light-emitting diodes (OLEDs), dyes, and fluorophores. nih.gov

Future research could explore how this compound and its analogues can be designed to self-assemble into specific nanostructures like nanofibers, vesicles, or hydrogels. Such materials have a wide range of potential applications, from drug delivery systems to scaffolds for tissue engineering and components in optoelectronic devices. reading.ac.uk

By strategically modifying the compound's structure—for example, by adding hydrogen-bonding moieties or altering steric hindrance—it may be possible to control the self-assembly process with high precision. This field, often referred to as crystal engineering, involves the rational design of functional molecular solids. ub.edu The goal would be to program the molecular information of the indanone derivatives to guide their spontaneous organization into materials with desired macroscopic properties, opening a new chapter for this class of compounds beyond medicine.

Supramolecular StructureDriving Intermolecular ForcesPotential Material Application
Nanofibers/Nanotubesπ-π stacking of aromatic rings, hydrogen bondingScaffolds for cell culture, conductive nanowires, sensor components.
HydrogelsA combination of hydrophobic interactions and hydrogen bonding to trap waterControlled drug release systems, injectable biomaterials, environmental remediation. reading.ac.uk
Liquid CrystalsAnisotropic molecular shape promoting orientational orderComponents for display technologies (OLEDs) and optical sensors.
Co-crystalsHydrogen bonding, halogen bonding with a secondary moleculeModification of physicochemical properties like solubility and stability for pharmaceutical or material use. ub.edu

Development of Advanced In Vitro Research Models for Mechanistic Studies

To fully understand the biological effects and mechanisms of action of this compound and its future analogues, research must move beyond traditional two-dimensional (2D) cell cultures. Advanced in vitro models, such as three-dimensional (3D) organoids and microfluidic organ-on-a-chip platforms, offer a more physiologically relevant environment for preclinical evaluation. These complex systems better mimic the architecture and function of human tissues and organs, providing more accurate predictions of a compound's efficacy and toxicity.

Organoids, which are self-organized 3D structures grown from stem cells, can replicate the complexity of organs like the brain, liver, or tumors. Testing indanone derivatives on patient-derived tumor organoids, for example, could provide crucial insights into their potential as personalized cancer therapies. Similarly, liver organoids could be used to study the compound's metabolism and potential hepatotoxicity with greater accuracy than conventional cell lines.

Organ-on-a-chip devices take this a step further by integrating cultured tissues into microfluidic systems that can simulate human physiological functions, such as blood flow and mechanical cues. These models are invaluable for studying complex drug responses and can provide detailed mechanistic data. The adoption of such advanced models is encouraged by regulatory bodies and aligns with efforts to reduce reliance on animal testing.

Advanced ModelKey FeaturesApplication for Indanone Research
3D Spheroids/OrganoidsSelf-assembled 3D cell aggregates with tissue-like architecture.Screening for anticancer activity in a tumor-like microenvironment; assessing neuroprotective effects on brain organoids.
Organ-on-a-ChipMicrofluidic devices with living cells that mimic organ-level physiology.Studying pharmacokinetic and pharmacodynamic properties across interconnected "organs" (e.g., gut-liver chip); evaluating blood-brain barrier penetration.
High-Content Screening (HCS)Automated microscopy and image analysis to quantify cellular responses.Simultaneously measuring multiple effects of indanone analogues on cell health, morphology, and specific signaling pathways.
CRISPR-Engineered Cell LinesCells with precisely edited genes to model specific diseases or resistance mechanisms.Identifying the precise molecular target of the compound by observing its effect in knockout or modified cell lines.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.